molecular formula C14H13BrN4O3S B4609079 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

Cat. No.: B4609079
M. Wt: 397.25 g/mol
InChI Key: NGLOXRUBRLBTJM-UHFFFAOYSA-N
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Description

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromo-substituted furan ring, a triazole ring, and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromo-substituted furan ring, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole and furylmethyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.

    Substitution: The bromo group can be substituted with different nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and furan-containing molecules. Examples are:

  • 2-{[5-(5-CHLORO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
  • 2-{[5-(5-METHYL-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O3S/c1-19-13(10-4-5-11(15)22-10)17-18-14(19)23-8-12(20)16-7-9-3-2-6-21-9/h2-6H,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLOXRUBRLBTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

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